Bienvenue dans la boutique en ligne BenchChem!

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Regioisomerism Conformational analysis Structure-Activity Relationship

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1219565‑00‑0, MFCD07379675, ChemDiv Building Block BB26‑0060) is a fully substituted 5‑oxopyrrolidine‑3‑carboxylic acid derivative with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g·mol⁻¹. The compound features an N‑methyl substituent at position 1, a carboxylic acid at position 3, and a 2‑methoxyphenyl (ortho‑methoxy) group at position 2 of the pyrrolidinone ring.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1219565-00-0
Cat. No. B1452280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
CAS1219565-00-0
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC
InChIInChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17)
InChIKeyPIIHILKJSXOOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1219565-00-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1219565‑00‑0, MFCD07379675, ChemDiv Building Block BB26‑0060) is a fully substituted 5‑oxopyrrolidine‑3‑carboxylic acid derivative with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g·mol⁻¹ . The compound features an N‑methyl substituent at position 1, a carboxylic acid at position 3, and a 2‑methoxyphenyl (ortho‑methoxy) group at position 2 of the pyrrolidinone ring . Its computed physicochemical parameters — pKa 4.07 (JChem), LogP 0.65, LogD (pH 7.4) −2.47, topological polar surface area (TPSA) 66.84 Ų, and compliance with Lipinski's Rule of Five — define it as a moderately lipophilic, ionizable scaffold well‑suited for fragment elaboration and medicinal chemistry derivatization programs [1]. The compound is commercially available from multiple vendors at purities of ≥95% to ≥97% .

Why 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Cannot Be Interchanged with Close Structural Analogs


Within the 5‑oxopyrrolidine‑3‑carboxylic acid chemical space, minor positional alterations produce profound differences in molecular recognition, physicochemical properties, and synthetic accessibility. The ortho‑methoxy regioisomer (CAS 1219565‑00‑0) is structurally distinct from its closest commercially available comparator — the meta‑methoxy analog 2‑(3‑methoxyphenyl)‑1‑methyl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 75810‑51‑4) . The ortho‑methoxy group constrains the rotational freedom of the aryl ring via steric and electronic effects, altering the conformational ensemble accessible for target binding relative to the meta isomer . Published structure‑activity relationship (SAR) studies on 5‑oxopyrrolidine‑3‑carboxylic acid scaffolds confirm that the nature and position of the N‑1 and C‑2 aryl substituents are critical determinants of biological activity — directly governing potency, selectivity, and physicochemical suitability for lead optimization [1]. Generic substitution with a regioisomer or a differently substituted scaffold without experimental validation therefore carries a high risk of divergent biological outcomes and wasted screening resources.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1219565-00-0) vs. Closest Analogs


Regioisomeric Differentiation: Ortho-Methoxy vs. Meta-Methoxy Substitution at the C-2 Aryl Ring

2‑(2‑Methoxyphenyl)‑1‑methyl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 1219565‑00‑0) is the ortho‑methoxy regioisomer; its closest commercially available comparator, 2‑(3‑methoxyphenyl)‑1‑methyl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 75810‑51‑4), places the methoxy group at the meta position . The ortho‑methoxy group introduces a steric barrier adjacent to the pyrrolidinone ring attachment point, restricting aryl ring rotation and biasing the conformational ensemble toward a limited set of bioactive conformers. The meta‑methoxy analog lacks this conformational constraint and presents the hydrogen‑bond acceptor in a topologically distinct orientation. Published SAR on 5‑oxopyrrolidine‑3‑carboxylic acid endothelin antagonists demonstrates that the alkoxy substitution pattern on the 2‑aryl ring modulates receptor subtype selectivity by over 4,000‑fold, underscoring that positional isomerism in this scaffold is not a trivial structural variation [1].

Regioisomerism Conformational analysis Structure-Activity Relationship

Computed Physicochemical Property Differentiation vs. the Core 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

Relative to the unsubstituted 5‑oxopyrrolidine‑3‑carboxylic acid core (CAS 7268‑43‑1), the target compound exhibits markedly altered physicochemical properties that directly impact its suitability for lead‑like and fragment‑based screening libraries [1]. The computed acid pKa of 4.07 for the target compound is virtually identical to that of the core scaffold (pKa ~4.02–4.40), indicating that the C‑2 aryl and N‑methyl substituents do not perturb the carboxylic acid ionization behavior . However, the LogP increases from −1.20 (core scaffold) to +0.65 (target compound), representing a shift of ~1.85 log units and reflecting substantially enhanced membrane permeability potential. The LogD at pH 7.4 shifts from −4.35 (core) to −2.47 (target), indicating reduced aqueous solubility but improved passive diffusion characteristics. TPSA remains constant at 66.84 Ų for both, consistent with the identical hydrogen‑bond donor/acceptor count [2].

Physicochemical properties Drug-likeness LogD pKa Fragment-based drug discovery

Commercial Availability and Purity: Multiple Qualified Vendors vs. Custom-Only Analogs

The target compound is stocked by multiple vendors with documented purity specifications: MolCore (NLT 97%), ChemScene (95%), Leyan (95%), and CymitQuimica (95%) . In contrast, the closest regioisomeric analog (CAS 75810‑51‑4) is also commercially available (ABCR, AKSci, Combi-Blocks at 95%), but several structurally related analogs — including 1‑(2‑methoxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 39629‑90‑8) and 1‑[(2‑methoxyphenyl)methyl]‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 352208‑42‑5) — are predominantly offered via custom synthesis only, with quoted lead times of weeks to months [1]. For screening programs requiring rapid follow‑up, this difference in off‑the‑shelf availability is a material procurement consideration. The target compound's inclusion in the ChemDiv building block catalog as BB26‑0060 further indicates its strategic value in fragment‑based and diversity‑oriented synthesis libraries .

Commercial availability Purity specification Procurement Quality control

Scaffold-Class Precedent: 5-Oxopyrrolidine-3-carboxylic Acid as a Privileged Structure in Drug Discovery

The 5‑oxopyrrolidine‑3‑carboxylic acid scaffold has been independently validated as a productive starting point for drug discovery across multiple therapeutic areas. Baldini et al. (2024) demonstrated that fully substituted 5‑oxopyrrolidines bearing a C‑2 aryl appendage — directly analogous to the substitution pattern of the target compound — inhibit BACE‑1 with sub‑micromolar activity, with potency driven by aryl group interactions within the BACE‑1 S2′ subsite [1]. Kairytė et al. (2022) showed that 5‑oxopyrrolidine‑3‑carboxylic acid derivatives bearing azole and hydrazone moieties exhibited potent anticancer activity against A549 lung cancer cells and antimicrobial activity against multidrug‑resistant Gram‑positive pathogens [2]. Bertašiūtė et al. (2023) demonstrated structure‑dependent antimicrobial activity of 1‑(2‑hydroxyphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid derivatives against vancomycin‑intermediate S. aureus, with specific compounds surpassing clindamycin against methicillin‑resistant S. aureus TCH 1516 by 2‑ to 4‑fold [3]. These class‑level data establish that the 5‑oxopyrrolidine‑3‑carboxylic acid scaffold — particularly when elaborated at N‑1, C‑2, and C‑3 — is a validated entry point for hit discovery.

Privileged scaffold Drug discovery BACE-1 Antimicrobial Anticancer

Recommended Research and Industrial Application Scenarios for 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design and Hit Expansion

The compound's compliance with Lipinski's Rule of Five (MW 249.26, TPSA 66.84 Ų, LogP 0.65, 1 H‑bond donor, 4 H‑bond acceptors) and its inclusion in the ChemDiv building block catalog as BB26‑0060 make it an ideal fragment for library design . Its LogD(pH 7.4) of −2.47 indicates sufficient aqueous solubility for biochemical screening at typical fragment concentrations (100 µM–1 mM), while its LogP of 0.65 suggests adequate membrane permeability for cell‑based follow‑up [1]. The carboxylic acid at C‑3 provides a synthetic handle for amide coupling, esterification, or hydrazide formation, enabling rapid derivatization into screening libraries targeting BACE‑1, kinases, or antimicrobial targets — three areas where the 5‑oxopyrrolidine‑3‑carboxylic acid scaffold has demonstrated validated productivity [2].

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

The ortho‑methoxy substitution pattern distinguishes this compound from its meta‑methoxy isomer (CAS 75810‑51‑4) and para‑methoxy variants . Medicinal chemistry groups conducting SAR by catalog can procure both the ortho (CAS 1219565‑00‑0) and meta (CAS 75810‑51‑4) regioisomers in parallel to experimentally determine the influence of methoxy position on target binding, selectivity, and pharmacokinetic properties. Class‑level SAR from pyrrolidine‑3‑carboxylic acid endothelin antagonists demonstrates that aryl alkoxy positional isomerism can alter receptor subtype selectivity by several orders of magnitude — making such comparative studies a high‑value experimental design for any target class [1].

Diversity-Oriented Synthesis (DOS) and Scaffold Hopping Programs

The fully substituted 5‑oxopyrrolidine core — with functionalization at N‑1 (methyl), C‑2 (2‑methoxyphenyl), and C‑3 (carboxylic acid) — represents a stereochemically dense intermediate suitable for diversity‑oriented synthesis . The Castagnoli–Cushman reaction combined with directed C(sp³)–H functionalization, as demonstrated by Baldini et al. (2024), provides a validated synthetic route to elaborate this scaffold into stereochemically complex, bioactive molecules [1]. The C‑3 carboxylic acid can be converted to amides, esters, hydrazides, or heterocycles (oxadiazoles, triazoles), while the N‑methyl group offers metabolic stability advantages over N‑H or N‑benzyl analogs. Procurement of the ortho‑methoxy building block enables the exploration of conformational constraints imposed by the ortho substituent — an under‑explored parameter in 5‑oxopyrrolidine SAR [2].

Antimicrobial Resistance and Biofilm Disruption Research

Recent structure‑activity studies on structurally related 5‑oxopyrrolidine‑3‑carboxylic acid derivatives have demonstrated potent activity against multidrug‑resistant Gram‑positive pathogens and biofilm‑disrupting properties . Specifically, 5‑nitrothienylhydrazone derivatives of the scaffold showed excellent biofilm disruption against S. aureus and E. coli, while certain hydrazone derivatives surpassed cefuroxime (MIC 7.8 µg/mL) against multiple bacterial strains [1]. The target compound, with its free carboxylic acid, serves as a direct precursor for synthesizing the hydrazide intermediate required for accessing these bioactive hydrazone derivatives. Procurement of the ortho‑methoxy variant (rather than the N‑phenyl or N‑benzyl analogs) may yield derivatives with distinct antimicrobial selectivity profiles due to altered cell penetration and target engagement driven by the unique ortho‑methoxy conformation [2].

Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.